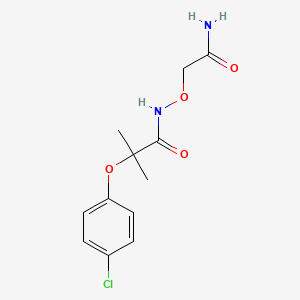

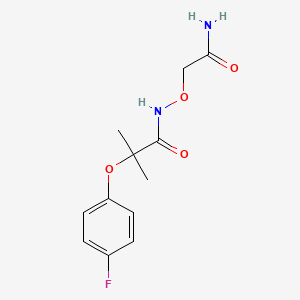

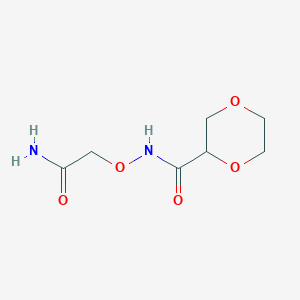

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first synthesized in 2009 by the pharmaceutical company Acadia Pharmaceuticals. ACP-105 is a promising compound that has gained attention due to its potential applications in treating a variety of medical conditions.

Mechanism of Action

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide works by selectively binding to androgen receptors in the body. Androgen receptors are found in a variety of tissues, including muscle and bone. When N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide binds to these receptors, it activates them, leading to increased protein synthesis and muscle growth.

Biochemical and Physiological Effects:

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to increase strength and endurance in animal models. In addition, N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have a positive effect on lipid metabolism, reducing the levels of bad cholesterol in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide is its selectivity for androgen receptors. This makes it a promising compound for the treatment of a variety of medical conditions without the side effects associated with traditional androgen therapies.

However, one limitation of N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide is its limited availability for research purposes. Due to its status as a research chemical, it is not widely available for purchase by academic researchers.

Future Directions

There are several potential future directions for research on N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide. One area of interest is its potential applications in the treatment of muscle wasting and osteoporosis in humans. Clinical trials are needed to determine the safety and efficacy of N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide in humans.

Another area of interest is its potential applications in the treatment of breast cancer. Further research is needed to determine the optimal dosing and administration of N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide for this indication.

Finally, there is potential for N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide to be developed into a performance-enhancing drug for athletes. However, this raises ethical concerns and would require extensive testing to ensure safety and efficacy.

Synthesis Methods

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide is synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-bromo-2-methylpropionic acid to form the corresponding ester. The ester is then reacted with ethylenediamine to form the amide. Finally, the amide is reacted with oxalyl chloride to form the final product, N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide.

Scientific Research Applications

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide has been studied extensively for its potential applications in a variety of medical conditions. One of the primary applications of N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide is in the treatment of muscle wasting and osteoporosis. N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to increase muscle mass and bone density in preclinical studies.

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide has also been studied for its potential applications in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo.

properties

IUPAC Name |

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4/c1-12(2,11(17)15-18-7-10(14)16)19-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVIXMIINYWIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NOCC(=O)N)OC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-oxoethoxy)-2-(4-chlorophenoxy)-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)